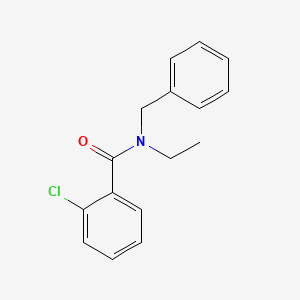

N-Benzyl-2-chloro-N-ethylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. The simplest member of this class is benzamide itself. The versatility of the benzamide scaffold allows for a wide array of substitutions on both the benzene ring and the amide nitrogen, leading to a vast library of derivatives with diverse chemical and physical properties.

N-Benzyl-2-chloro-N-ethylbenzamide is a trisubstituted benzamide. The substitutions are:

A chloro group at the 2-position (ortho-position) of the benzene ring.

A benzyl (B1604629) group attached to the amide nitrogen.

An ethyl group also attached to the amide nitrogen, making it a tertiary amide.

The synthesis of N-substituted benzamides can be achieved through several established methods in organic chemistry. A common approach involves the reaction of a corresponding benzoyl chloride with a primary or secondary amine. In the case of this compound, this would typically involve the reaction of 2-chlorobenzoyl chloride with N-ethylbenzylamine. Alternative methods might include the use of coupling reagents to facilitate the amide bond formation between 2-chlorobenzoic acid and N-ethylbenzylamine. The synthesis of 2-chlorobenzamide (B146235) derivatives has been a subject of research, with various methods being developed to achieve these structures. researchgate.net

Academic Significance and Research Focus

While specific research exclusively focused on this compound is limited in publicly available literature, its structural motifs are present in compounds of significant academic and industrial interest. The academic significance of this compound can be inferred from the broader research into substituted benzamides, which are recognized for their diverse biological activities.

Substituted benzamides have been investigated for a range of therapeutic applications, acting as antipsychotics, antidepressants, and antiemetics. nih.govnih.gov For instance, compounds like sulpiride (B1682569) and amisulpride (B195569) are well-known substituted benzamides used in the treatment of psychiatric disorders. nih.gov The mechanism of action for many of these neurologically active benzamides involves the modulation of dopamine (B1211576) receptors. nih.gov

Furthermore, research into N-substituted benzamide derivatives has explored their potential as antitumor agents. researchgate.net Some studies have focused on their ability to act as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in the regulation of gene expression that are promising targets for cancer therapy. researchgate.net The specific combination of N-benzyl and chloro-substituents in related molecules has been a feature in the design of compounds with potential pharmacological activities.

Overview of Current Research Landscape

The current research landscape for substituted benzamides is vibrant and multifaceted. Investigations continue to explore their potential in various therapeutic areas. A significant area of research is the development of novel antipsychotic and antidepressant agents with improved efficacy and side-effect profiles. nih.gov The selective antagonism of dopamine D2 and D3 receptors by substituted benzamides is a key area of study. nih.gov

In the field of oncology, the design and synthesis of new benzamide derivatives as anticancer agents is an active area of research. researchgate.net This includes the development of compounds that can inhibit cancer cell proliferation and induce apoptosis.

Moreover, the antimicrobial properties of certain benzamide derivatives are also being explored. The synthesis of novel 2-chlorobenzamides, for example, has been undertaken to evaluate their antimicrobial and disinfectant activities. researchgate.net This suggests that the this compound scaffold could be a starting point for the development of new antimicrobial agents.

While direct studies on this compound are not prominent, the collective body of research on structurally similar compounds indicates a rich potential for future investigation into its chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-ethylbenzamide |

InChI |

InChI=1S/C16H16ClNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 |

InChI Key |

ZQRDGECSTKVQEZ-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Benzyl-2-chloro-N-ethylbenzamide Derivatives

Traditional synthetic routes are characterized by their reliability and are often executed in a multi-step fashion, involving the separate preparation of key precursors followed by a final coupling reaction.

A representative multi-step synthesis for a related N-substituted benzamide (B126) is outlined below, illustrating the typical sequence of reactions.

Table 1: Representative Multi-Step Synthesis of N-Benzylbenzamide

| Step | Reaction | Reactants | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Acid Chloride Formation | Benzoic Acid | Thionyl chloride (SOCl₂), reflux | Benzoyl chloride |

This table illustrates a general, analogous synthesis. The synthesis of this compound would follow a similar pathway, using 2-chlorobenzoic acid and N-benzylethylamine as starting materials.

The success of the multi-step synthesis hinges on the efficient preparation of two key intermediates: 2-chlorobenzoyl chloride and N-benzylethylamine.

2-Chlorobenzoyl Chloride: This acyl chloride is the activated form of 2-chlorobenzoic acid, making it highly susceptible to nucleophilic attack. It is conventionally synthesized by treating 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction typically proceeds under reflux conditions to afford the acid chloride, which can be purified by distillation.

N-Benzylethylamine: The secondary amine precursor, N-benzylethylamine, can be prepared through several established methods. One common route is the alkylation of benzylamine (B48309) with an ethyl halide (e.g., ethyl bromide or ethyl iodide). ncert.nic.in Another widely used method is reductive amination, which involves the reaction of benzaldehyde (B42025) with ethylamine (B1201723) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This process of cleaving a C-X bond with an ammonia (B1221849) molecule or an amine is known as ammonolysis. ncert.nic.in

The final and crucial step in the synthesis is the formation of the amide bond. This is typically achieved through benzoylation of the secondary amine.

The most prominent method for this transformation is the Schotten-Baumann reaction . unacademy.com This reaction involves the acylation of the amine (N-benzylethylamine) with the acid chloride (2-chlorobenzoyl chloride). The reaction is performed in a two-phase system, typically an organic solvent like dichloromethane (B109758) or diethyl ether and an aqueous alkaline solution (e.g., NaOH). unacademy.com The base neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. ncert.nic.in A stronger base than the amine, such as pyridine, can also be used to scavenge the formed HCl and shift the equilibrium towards the product. ncert.nic.inresearchgate.net

Alternatively, direct coupling methods can be employed, reacting 2-chlorobenzoic acid with N-benzylethylamine using coupling reagents. Reagents like triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂) or N-chlorophthalimide can activate the carboxylic acid in situ to facilitate amidation. nih.govrsc.org

Advanced Catalytic Approaches in Benzamide Synthesis

While traditional methods are robust, modern organic synthesis has seen a shift towards more efficient and atom-economical catalytic processes. Transition-metal catalysis, in particular, has provided new avenues for amide bond formation. acs.orgnih.gov

Transition metals such as palladium, iron, and copper have been extensively used to catalyze the formation of C-N bonds, which is central to amide synthesis. nih.govacs.orgresearchgate.net These catalytic cycles often involve oxidative addition, transmetalation, and reductive elimination steps, allowing for the coupling of a wide range of substrates under milder conditions than traditional methods. For instance, iron-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts provides an efficient route to various amides. researchgate.net

Copper catalysis stands out as a cost-effective and versatile strategy for the synthesis of amides and their derivatives. researchgate.net Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for C-N bond formation. researchgate.net Modern methodologies have expanded this scope significantly.

Copper-catalyzed approaches relevant to benzamide synthesis include:

Coupling of Aryl Halides with Amides: In some instances, an N-H bond of a primary or secondary amide can be coupled with an aryl halide.

Amidation of Nitriles: Copper catalysts can facilitate the reaction of nitriles with N,N-dimethylformamide (DMF) to produce tertiary amides. rsc.org

Intramolecular C-H Amidation: Copper catalysts are effective in promoting intramolecular cyclization via C-H amidation, a process used to synthesize heterocyclic amides like quinazolinones from 2-iodobenzamide (B1293540) derivatives and various amines. researchgate.net

Direct Amidation of Carboxylic Acids: While less common, protocols for the copper-catalyzed direct coupling of carboxylic acids and amines are being developed.

An efficient copper-catalyzed method for preparing 2-hydroxy-benzamides from 2-chlorobenzamide (B146235) substrates has been described, using copper iodide/1,10-phenanthroline in water. researchgate.net This highlights the potential of copper catalysis to functionalize the benzamide core. Another approach involves the copper-catalyzed amination of benzamides with O-benzoyl hydroxylamines, assisted by a directing group. acs.org

Table 2: Examples of Copper-Catalyzed Amide Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) Cyanide | N,N-dimethylformamide (DMF) | Cu₂O / 1,10-phenanthroline | 140 °C, O₂ atmosphere | N,N-dimethyl benzamide | up to 84% | rsc.org |

| 2-Chlorobenzamide | - | CuI / 1,10-phenanthroline | KOH, Water | 2-Hydroxy-benzamide | 33-96% | researchgate.net |

| Aryl Amide | O-Benzoyl Hydroxylamine | Copper Catalyst | 8-aminoquinolyl directing group | Monoaminated Benzamide | Good | acs.org |

This table presents various copper-catalyzed reactions for synthesizing amides, demonstrating the versatility of this methodology which could be adapted for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Ruthenium-Catalyzed N-Alkylation Processes

The synthesis of tertiary amides, such as this compound, can be envisioned through the N-alkylation of a precursor secondary amide. Ruthenium-based catalysts are particularly effective for this transformation, often operating via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.org In this process, the catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then condenses with the amide, and the captured hydrogen is subsequently used to reduce the resulting intermediate to the final N-alkylated product. acs.orgnih.gov

For the specific synthesis of this compound, this would involve the reaction of 2-chloro-N-ethylbenzamide with benzyl alcohol. A ruthenium complex, often in the presence of a base, would catalyze the reaction. Various ruthenium complexes, including those with α-diimine ligands or amino amide ligands, have demonstrated high efficacy for the N-alkylation of amides and amines with alcohols. nih.govacs.org The reaction conditions can often be tuned for high conversion and selectivity. nih.gov Another related ruthenium-catalyzed method involves the reductive N-alkylation of secondary amides using hydrosilanes, which can be controlled to selectively yield tertiary amines. organic-chemistry.org

Table 1: Representative Conditions for Ruthenium-Catalyzed N-Alkylation of Amides with Alcohols

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(II) α-diimine complex | KOH | Toluene | 120 | 79-87 | acs.orgnih.gov |

| Ru complex with amino amide ligand | None (alcohol as solvent) | Benzyl Alcohol | RT - 100 | High Conversion | nih.gov |

This table presents generalized conditions for the N-alkylation of amides; specific optimization would be required for the synthesis of this compound.

Palladium-Catalyzed Decarboxylative Reactions

Palladium catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Decarboxylative coupling reactions are particularly advantageous as they often use readily available carboxylic acids as starting materials. While not a direct method for synthesizing the amide bond itself, palladium-catalyzed decarboxylative reactions are highly relevant for creating the core structure or precursors.

For instance, a palladium-catalyzed decarboxylative cross-coupling could be employed to synthesize the biaryl backbone of a precursor. Research has shown the synthesis of unsymmetrical biaryls through the palladium-catalyzed reaction of acyl chlorides with potassium perfluorobenzoates, which involves both decarbonylation and decarboxylation. rsc.org Another strategy involves the deaminative/decarboxylative cross-coupling of organoammonium salts with carboxylic acids. rsc.org

More directly related to amide modification, palladium-catalyzed ortho-acylation of tertiary benzamides with arylglyoxylic acids has been developed. acs.orgacs.org This reaction proceeds via C-H activation at the position ortho to the amide directing group, leading to functionalized benzamides. While this modifies the benzoyl ring rather than forming the amide itself, it represents a key palladium-catalyzed transformation of benzamide structures.

Table 2: Examples of Palladium-Catalyzed Decarboxylative and Related Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| ortho-Acylation | Pd(TFA)₂ / (NH₄)₂S₂O₈ | Tertiary Benzamide + Arylglyoxylic Acid | ortho-Acylated Benzamide | acs.org |

| Deaminative/Decarboxylative Coupling | Pd(OAc)₂ / Xantphos | Benzyl Ammonium Salt + Carboxylic Acid | Unsymmetrical Alkane/Arene | rsc.org |

| Decarbonylative/Decarboxylative Coupling | Pd₂(dba)₃ / Xantphos | Acyl Chloride + Potassium Perfluorobenzoate | Unsymmetrical Biaryl | rsc.org |

This table illustrates the versatility of palladium-catalyzed decarboxylative strategies in organic synthesis.

Organocatalysis and Biocatalysis in N-Benzylated Amide Synthesis

In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions. york.ac.uk

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For amide bond formation, various organocatalysts have been developed that avoid the need for stoichiometric coupling agents. For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines, with low levels of racemization for chiral substrates. acs.org The synthesis of this compound could thus be achieved directly from 2-chlorobenzoic acid and N-ethylbenzylamine using such a reagent.

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity under mild, aqueous conditions. scilit.comrsc.org Hydrolase enzymes like lipases can catalyze amide bond formation, often by first forming an ester intermediate in situ which then undergoes aminolysis. rsc.orgacs.org More recently, ATP-dependent amide bond synthetases have been applied for the preparative synthesis of amides from carboxylic acids and amines in aqueous media, presenting a highly green and efficient route. york.ac.ukresearchgate.net The application of such an enzymatic system could provide a sustainable pathway to this compound.

Table 3: Comparison of Modern Catalytic Approaches for Amide Synthesis

| Catalysis Type | Typical Catalyst/Reagent | Key Advantages | Potential Application | Reference |

|---|---|---|---|---|

| Organocatalysis | B(OCH₂CF₃)₃ | Metal-free, mild conditions, low racemization | Direct coupling of 2-chlorobenzoic acid and N-ethylbenzylamine | acs.org |

| Biocatalysis | Lipase (e.g., CAL-B) | Aqueous media, high selectivity, environmentally benign | Enzymatic coupling of a 2-chlorobenzoic acid ester with N-ethylbenzylamine | rsc.org |

| Biocatalysis | Amide Bond Synthetase (ATP-dependent) | Direct coupling in buffer, avoids coupling agents | Direct enzymatic synthesis from 2-chlorobenzoic acid and N-ethylbenzylamine | york.ac.ukresearchgate.net |

Non-Catalytic and Environmentally Benign Synthesis Approaches

Catalyst-Free Cross-Coupling Reactions

Moving towards ultimate synthetic efficiency and sustainability involves the development of reactions that proceed without any catalyst. Such transformations typically rely on the inherent reactivity of the starting materials, often promoted by heat or the use of specific solvents. While challenging, catalyst-free methods offer significant benefits by eliminating catalyst cost, toxicity, and contamination of the final product.

Recent studies have demonstrated catalyst-free α-C–H functionalizations of tertiary amines and amides under mild conditions. researchgate.netnih.gov For example, an α-benzoyloxylation of tertiary amides has been reported using a hypervalent iodine reagent without any metal catalyst. researchgate.net While this functionalizes the amide, it highlights the potential for catalyst-free C-H activation.

More relevant to the formation of the core amide bond, catalyst-free amidation reactions have been achieved, particularly by reacting amines with activated carboxylic acid derivatives or by transamidation under thermal conditions. acs.org For instance, the synthesis of amides from amines and potassium acyltrifluoroborates can be achieved through a trifluoroborate iminium intermediate that is oxidized, avoiding traditional coupling agents. researchgate.netnih.gov The development of a specific catalyst-free protocol for this compound would likely require the activation of either the 2-chlorobenzoic acid (e.g., as an acyl chloride) or the N-ethylbenzylamine component to ensure a facile reaction.

Table 4: Examples of Catalyst-Free Transformations Relevant to Amide Synthesis

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| α-Benzoyloxylation | Tertiary Amide + Togni Reagent II | Mild, base present | α-Benzoyloxy Amide | researchgate.net |

| Oxidative Amidation | Amine + Potassium Acyltrifluoroborate | Acid promoter, then H₂O₂ | Secondary/Tertiary Amide | nih.gov |

Derivatization Strategies and Analogous Compound Synthesis

Structural Modification at N-Benzyl Moiety

Once the this compound scaffold is synthesized, its N-benzyl group offers a site for further chemical modification to generate analogues. The reactivity of the benzyl group is distinct from a simple phenyl group due to the benzylic C-H bonds. wikipedia.org

Functionalization can occur at the benzylic position (the -CH₂- group) or on the aromatic ring of the benzyl substituent.

Benzylic Functionalization: The benzylic C-H bonds are relatively weak and susceptible to radical reactions. For example, Wohl-Ziegler bromination can introduce a bromine atom at the benzylic position. Oxidation of the benzylic position to a carbonyl group is also a common transformation. wikipedia.org

Aromatic Ring Functionalization: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although the directing effects of the alkyl substituent must be considered.

Debenzylation: The benzyl group is often used as a protecting group in organic synthesis because it can be removed under various conditions. acs.orgorganic-chemistry.org Oxidative debenzylation can cleave the benzyl group from the nitrogen atom, which in this case would regenerate the secondary amide, 2-chloro-N-ethylbenzamide. acs.org This provides a route back to a precursor for further diversification with different alkylating agents.

Studies on the metabolism of substituted N-benzylanilines have shown that the electronic and steric properties of substituents on the aromatic rings significantly influence the metabolic pathways, including amide formation and dealkylation, providing insight into the relative reactivity of different positions on the molecule. nih.gov

Table 5: Potential Derivatization Reactions at the N-Benzyl Moiety

| Reaction Type | Reagent(s) | Position of Modification | Resulting Structure | Reference |

|---|---|---|---|---|

| Oxidative Debenzylation | KBr / Oxone® | N-CH₂ Bond Cleavage | 2-Chloro-N-ethylbenzamide | acs.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | Benzylic -CH₂- | N-(α-bromobenzyl)-2-chloro-N-ethylbenzamide | wikipedia.org |

Functional Group Interconversions on the Benzamide Core

The benzamide core of this compound offers several avenues for chemical modification, allowing for the transformation of its fundamental structure into a variety of other compounds. These transformations primarily involve the manipulation of the amide functional group itself, including reduction of the carbonyl and hydrolysis of the amide bond.

Reduction of the Amide Carbonyl

The conversion of the amide functionality to an amine is a key transformation. For tertiary amides such as this compound, strong reducing agents are required to achieve this transformation. Lithium aluminum hydride (LiAlH4) is a powerful and commonly employed reagent for this purpose. cdnsciencepub.com The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon, which, after a series of steps, leads to the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH2-), yielding the corresponding tertiary amine.

The general reaction for the reduction of a tertiary amide to a tertiary amine is as follows:

R-CONR'R'' + LiAlH₄ → R-CH₂NR'R''

In the case of this compound, the product of this reduction would be N-(2-chlorobenzyl)-N-ethylamine. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), often under reflux conditions. cdnsciencepub.com The subsequent workup with water is necessary to quench the reactive aluminum species. cdnsciencepub.com

While specific yields for the reduction of this compound are not extensively documented in publicly available literature, the reduction of tertiary amides with LiAlH4 is generally a high-yielding reaction. cdnsciencepub.com

Hydrolysis of the Amide Bond

The amide bond, while generally stable, can be cleaved under either acidic or basic conditions to yield a carboxylic acid and an amine. This process, known as hydrolysis, effectively reverses the amide formation.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as sulfuric acid (H₂SO₄), and heat, this compound can be hydrolyzed. The reaction mechanism in strongly acidic media is complex. It is understood that the amide oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.netsemanticscholar.org Studies on the hydrolysis of benzamides in strong acids have revealed that the reactivity can be influenced by the substitution pattern on the nitrogen atom. researchgate.net For N,N-disubstituted benzamides, the reaction proceeds to give the corresponding carboxylic acid (2-chlorobenzoic acid) and the secondary amine (N-benzylethylamine).

Research on the hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide in sulfuric acid has shown an unusual reactivity order: primary > tertiary > secondary. researchgate.net This suggests that N,N-disubstituted benzamides like this compound would hydrolyze, although potentially at a different rate compared to their primary or secondary counterparts.

Base-Catalyzed Hydrolysis:

While less commonly detailed for tertiary benzamides, hydrolysis can also be achieved under basic conditions, typically requiring vigorous heating with a strong base like sodium hydroxide (B78521). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Reactivity of the Chloro Substituent

The chlorine atom attached to the benzene (B151609) ring of this compound is generally unreactive towards typical nucleophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the amide group and the inherent stability of the aromatic ring.

Data on Functional Group Interconversions

The following table summarizes the expected transformations of the benzamide core of this compound based on established chemical principles.

| Transformation | Reagents and Conditions | Product(s) | Typical Yield |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. Anhydrous ether (e.g., THF) 3. Reflux | N-(2-chlorobenzyl)-N-ethylamine | Generally High |

| Acid Hydrolysis | 1. Concentrated strong acid (e.g., H₂SO₄) 2. Water 3. Heat | 2-Chlorobenzoic acid and N-benzylethylamine | Variable |

Reaction Mechanisms and Kinetic Investigations

Proposed Mechanistic Pathways for Benzamide (B126) Formation

The construction of the amide bond in N-benzylated benzamides can proceed through several distinct mechanistic routes, primarily categorized as nucleophilic acyl substitution or radical-mediated pathways.

Nucleophilic acyl substitution is a fundamental reaction class for the formation of carboxylic acid derivatives, including amides. pearson.commasterorganicchemistry.com This pathway involves the reaction of a nucleophile, typically a primary or secondary amine, with an activated acyl compound. The generally accepted mechanism proceeds in two key steps: nucleophilic addition followed by elimination. masterorganicchemistry.com

Initially, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl derivative (e.g., a benzoyl chloride or anhydride). This addition breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate where the oxygen atom bears a negative charge. youtube.com Subsequently, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group. masterorganicchemistry.com For the synthesis of amides, the leaving group's stability is a critical factor; for instance, the reaction of an amine with an acid chloride is highly effective due to the excellent leaving group ability of the chloride ion. masterorganicchemistry.com

In recent years, photocatalytic methods have emerged as powerful tools for forming C-N bonds under mild conditions, often proceeding through radical intermediates. beilstein-journals.org These reactions can generate amidyl radicals from amide precursors through processes such as proton-coupled electron transfer (PCET) or single-electron transfer (SET). beilstein-journals.org

In one common scenario, a photoredox catalyst, upon excitation by visible light, can oxidize an amide in the presence of a base to form a nitrogen-centered amidyl radical. beilstein-journals.org This highly reactive intermediate can then engage in a hydrogen atom transfer (HAT) process with a suitable substrate, effectively creating a new C-N bond and propagating a radical chain reaction. beilstein-journals.org Another pathway involves the generation of a carbon-centered radical which can then be trapped by a nitrogen-based species. nih.gov For example, experiments involving the radical trap TEMPO have provided evidence for the formation of alkyl radicals in dual nickel/photoredox catalytic systems. nih.gov The generation of radicals can also be achieved through the homolytic cleavage of weak bonds, such as the C-Br bond in arylacetylene bromides upon photoirradiation, which can initiate a radical cascade. acs.org

Understanding Catalytic Cycles in N-Benzylated Amide Synthesis

Catalysis, particularly using transition metals, has revolutionized amide bond synthesis, offering pathways that are often more efficient and selective than traditional methods. nih.gov Nickel-based catalysts have proven especially versatile in this domain. digitellinc.com

Nickel-catalyzed cross-coupling reactions for C-N bond formation often proceed through complex catalytic cycles involving multiple oxidation states of the metal center. Two prominent pathways are the Ni(0)/Ni(II)/Ni(III) and the Ni(I)/Ni(III) cycles.

In photoredox-mediated amide arylation, a Ni(0)/Ni(II)/Ni(III) cycle has been identified as a dominant mechanism. researchgate.netbohrium.comescholarship.orgbohrium.com This cycle is proposed to initiate with the oxidative addition of an aryl halide to a Ni(0) species, forming a Ni(II) intermediate. researchgate.netescholarship.org Ligand exchange with the amide nucleophile then yields a Ni(II) aryl amido complex. researchgate.netbohrium.comescholarship.orgbohrium.com This complex is often the catalyst's resting state. researchgate.netbohrium.comescholarship.orgbohrium.com A subsequent oxidation event, often photochemically mediated, elevates the nickel center to Ni(III), from which C-N bond-forming reductive elimination occurs to release the N-arylated amide product and regenerate a catalytically active nickel species. researchgate.netbohrium.comescholarship.orgbohrium.com The initial generation of the active Ni(0) species from a Ni(II) precatalyst can lead to an observable induction period in the reaction kinetics. researchgate.netbohrium.comescholarship.org

Alternatively, a self-sustaining Ni(I)/Ni(III) cycle has been proposed for other C-heteroatom couplings. researchgate.netescholarship.org In such a cycle, a Ni(I) complex undergoes oxidative addition with the aryl halide to form a Ni(III) intermediate, which then undergoes reductive elimination to form the product and regenerate a Ni(I) species. researchgate.net The specific operative pathway can be influenced by factors such as the nature of the nucleophile and the absence or presence of a redox-active base. bohrium.combohrium.com

The ligands coordinated to the metal center play a crucial role in modulating the catalyst's reactivity, selectivity, and efficiency in amide synthesis. illinois.edu The electronic and steric properties of the ligands can be fine-tuned to optimize the catalytic process.

Electron-rich ligands, for example, can enhance the nucleophilicity of the nickel center, which can be beneficial in certain coupling reactions. illinois.edu Conversely, the steric bulk of ligands can influence the coordination geometry around the metal, which can affect selectivity. illinois.edu For instance, bulky ligands can promote reductive elimination and suppress undesirable side reactions like β-hydride elimination. illinois.edu In the context of nickel-catalyzed amidation, the choice of ligand is critical; while bidentate phosphine (B1218219) ligands have shown poor yields in some systems, bispyridyl-type ligands have proven more effective. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been successful in promoting the conversion of amides to esters via nickel catalysis. nih.gov Chelating ligands have demonstrated significant efficacy in challenging sp³ cross-couplings by influencing the stability and reactivity of the catalytic intermediates. illinois.edu

Kinetic Studies and Activation Energy Analysis

Studies on the breakdown of N-(hydroxymethyl)benzamide derivatives have shown that the reaction rates are dependent on the concentration of hydronium and hydroxide (B78521) ions, indicating specific acid and base catalysis. nih.gov The introduction of electron-withdrawing groups, such as chloro-substituents on the benzamide ring, has a measurable effect on the rate constants of the reaction. nih.gov

Table 1: Rate Constants for the Breakdown of N-(hydroxymethyl)benzamide Derivatives Data derived from studies on the aqueous reaction of N-(hydroxymethyl)benzamide and its derivatives. nih.gov

| Compound | k_H+ (M⁻¹s⁻¹) | k_OH- (M⁻¹s⁻¹) | k_H₂O (s⁻¹) |

| N-(hydroxymethyl)benzamide | 0.23 ± 0.01 | 1.15 ± 0.03 | (1.6 ± 0.4) x 10⁻⁷ |

| 4-chloro-N-(hydroxymethyl)benzamide | 0.25 ± 0.01 | 2.5 ± 0.1 | (2.7 ± 0.6) x 10⁻⁷ |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | 0.29 ± 0.01 | 5.3 ± 0.1 | (6.5 ± 0.4) x 10⁻⁷ |

In catalytic systems, kinetic measurements can help to identify the rate-limiting step. For nickel-photoredox amide arylation, kinetic data supports a rate-limiting, photochemically-mediated Ni(II)/Ni(III) oxidation to enable C-N reductive elimination. researchgate.netescholarship.org The activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required for a reaction to occur. For example, in the catalytic reduction of 4-nitrophenol, which shares mechanistic features with some catalytic coupling reactions, an apparent activation energy of 58.18 kJ/mol was determined, providing evidence of high catalytic efficiency. researchgate.net In the nickel-catalyzed esterification of amides, computational studies have calculated the barrier for the rate-determining oxidative addition step to be 26.0 kcal/mol. nih.gov

Table 2: Activation Energies for Related Catalytic Reactions This table presents activation energy data from related catalytic processes to provide context for the energetic barriers in amide formation.

| Reaction | Catalyst System | Rate-Determining Step | Activation Energy (kcal/mol) | Reference |

| Nickel-catalyzed esterification of amides | Ni(cod)₂ / SIPr | Oxidative Addition | 26.0 | nih.gov |

Role of Reactive Intermediates in Benzamide Chemistry

The chemical reactivity of N-Benzyl-2-chloro-N-ethylbenzamide is dictated by the interplay of its functional groups and the electronic nature of the substituted benzene (B151609) ring. Understanding the transient, high-energy species known as reactive intermediates is crucial for elucidating the mechanisms of its transformations. These intermediates, though short-lived, determine the reaction pathways and the final product distribution. Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, carbenes, and nitrenes. libretexts.org In the context of benzamide chemistry, several of these intermediates play a pivotal role.

A key reaction pathway for benzamides involves nucleophilic acyl substitution. In such reactions, the amide functionality can react with organometallic nucleophiles to form a tetrahedral intermediate. researchgate.net The stability and subsequent breakdown of this intermediate are influenced by the nature of the substituents on both the acyl group and the nitrogen atom. The fate of this tetrahedral species, whether it undergoes C-O or C-N bond cleavage, dictates the structure of the final products, which can include valuable chemical entities like propargyl amines and alcohols. researchgate.net

Furthermore, in the presence of superacids, benzamides can be involved in Friedel-Crafts type reactions. Theoretical calculations suggest the involvement of a superelectrophilic intermediate, formed by diprotonation of a precursor at both the guanidine (B92328) and cyano nitrogen atoms. nih.gov This highly reactive species is proposed as the key intermediate in the conversion to benzamide products. nih.gov The reaction mechanism is thought to proceed through the formation of a new carbon-carbon bond, followed by cleavage of a carbon-nitrogen bond to yield a protonated benzonitrile (B105546) intermediate. nih.gov

In the specific case of N-substituted chlorobenzamides, transition metal-catalyzed reactions offer a pathway to more complex molecular architectures. For instance, cobalt(III)-catalyzed regioselective [4+2]-annulation of N-chlorobenzamides with substituted alkenes has been reported to produce 3,4-dihydroisoquinolinone derivatives. acs.org Mechanistic studies, including competition experiments and deuterium (B1214612) labeling, are instrumental in supporting the proposed reaction mechanisms in such transformations. acs.org

The presence of the chloro-substituent on the benzamide ring also introduces the possibility of reactions involving benzyne (B1209423) intermediates, particularly under strong basic conditions. However, the N,N-disubstituted nature of this compound makes reactions that require a proton on the amide nitrogen, such as certain rearrangements or eliminations, less likely.

A summary of potential reactive intermediates and their roles in the chemistry of benzamides is presented in the table below.

| Reactive Intermediate | Generating Reaction Type | Plausible Role in this compound Chemistry |

| Tetrahedral Intermediate | Nucleophilic Acyl Substitution | Formation upon attack of a nucleophile at the carbonyl carbon, leading to substitution or addition products. The stability and breakdown pathway would be influenced by the N-benzyl and N-ethyl groups. researchgate.net |

| Superelectrophile | Friedel-Crafts type reactions (in superacid) | Potential formation under strongly acidic conditions, enabling electrophilic aromatic substitution on other aromatic rings. nih.gov |

| Organometallic Complex | Transition Metal-Catalyzed Cross-Coupling/Annulation | Formation of a cobalt-amide complex as part of a catalytic cycle for C-H activation and annulation reactions, leveraging the 2-chloro substituent. acs.org |

| Radical Cation/Anion | Electron Transfer Processes | Potential formation under electrochemical or photochemical conditions, initiating radical-based transformations. |

| Benzyne | Elimination-Addition (with strong base) | Theoretically possible via elimination of HCl, though less common for N,N-disubstituted benzamides. Would lead to nucleophilic addition at either end of the triple bond. |

Computational Chemistry and Theoretical Structural Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. nih.gov

Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of N-Benzyl-2-chloro-N-ethylbenzamide would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds (e.g., around the amide C-N bond, the N-CH2 bond, and the CH2-phenyl bond), multiple stable conformations, or rotamers, are expected to exist. fluorochem.co.uk

The rotational barrier around the amide C-N bond in N-substituted amides is a key factor determining the conformational landscape. masterorganicchemistry.com This rotation leads to the existence of cis and trans isomers. DFT calculations can predict the relative energies of these conformers, identifying the most stable isomer and the energy barriers for interconversion. Studies on similar N-benzyl amides have shown that the nature and position of substituents on the phenyl rings can influence the preferred conformation. nih.govresearchgate.net

A comprehensive conformational search would reveal the potential energy surface of the molecule, highlighting the low-energy conformers that are most likely to be populated at room temperature. The optimized geometrical parameters, such as bond lengths and angles, for the most stable conformer would provide a foundational understanding of its structure. For instance, studies on similar benzimidazole (B57391) derivatives have demonstrated excellent agreement between DFT-calculated and experimentally determined structural parameters. mdpi.com

Table 1: Predicted Stable Conformers of a Generic N-Substituted Benzamide (B126)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| trans-1 | 0.00 | 178.5 | 75.2 |

| trans-2 | 1.25 | -175.3 | 15.1 |

| cis-1 | 3.50 | 5.2 | 5.5 |

| cis-2 | 4.10 | -3.8 | 4.2 |

Note: This table presents hypothetical data for illustrative purposes, based on typical findings for N-substituted amides.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding the electronic distribution and predicting reactivity. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and electrophilic interactions. e4journal.com

Table 2: Calculated Electronic Properties of a Substituted Benzamide

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: This table presents representative data from DFT calculations on a substituted benzamide for illustrative purposes.

Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, each peak in the experimental spectra can be assigned to a specific molecular motion, such as stretching, bending, or wagging of different functional groups. nih.gov This correlation between theoretical and experimental spectra is a powerful method for structural confirmation. For example, the characteristic C=O stretching frequency of the amide group is expected to be a prominent feature in the vibrational spectrum.

Prediction of Reaction Energetics and Transition States

DFT can be used to model the reaction pathways and energetics of chemical transformations involving this compound. By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. This information is critical for understanding the feasibility and kinetics of a reaction. For instance, in the context of amide bond formation, computational studies have been used to elucidate the multi-step reaction mechanism, including the roles of catalysts and the energetics of intermediate steps. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a complementary perspective to the static picture provided by DFT.

Conformational Sampling and Stability

While DFT can identify stable conformers, MD simulations can explore the conformational space of this compound in a more dynamic fashion, especially in a solvent environment. By simulating the molecule's motion over nanoseconds or longer, MD can reveal the transitions between different conformations and their relative stabilities. This is particularly useful for understanding the flexibility of the benzyl (B1604629) and ethyl groups and how their orientations fluctuate over time. In studies of other complex molecules, MD simulations have been crucial for validating the stability of ligand-protein complexes and understanding the dynamic interactions that govern molecular recognition.

Intermolecular Interactions

The specific arrangement of functional groups in this compound suggests it can participate in a variety of non-covalent interactions that are crucial for its behavior in a condensed phase or a biological system. rsc.orgexlibrisgroup.com Analysis of crystallographic databases for similar molecules shows that interactions are not always governed by the strongest individual energy but by the frequency of their occurrence and geometric compatibility. mdpi.comrsc.org

Key potential interactions for this molecule include:

Hydrogen Bonds: While the tertiary amide nitrogen is not a hydrogen bond donor, the carbonyl oxygen is a potent hydrogen bond acceptor. It can readily interact with hydrogen bond donors from other molecules or protein residues.

Halogen Bonds: The chlorine atom on the benzoyl ring is a potential halogen bond donor. nih.gov This interaction occurs when the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in a protein. researchgate.netnih.gov Studies on other chlorinated ligands show these interactions can be highly directional and contribute significantly to binding affinity. biorxiv.org The chlorine can also act as a weak hydrogen bond acceptor. acs.org

Van der Waals Forces: The ethyl and benzyl groups provide surfaces for hydrophobic and van der Waals interactions, which are critical for binding within nonpolar pockets of proteins.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. uin-malang.ac.id Although no specific docking studies for this compound have been published, its structural features can be analyzed in the context of docking studies performed on analogous N-benzyl benzamide and chlorobenzamide derivatives against various therapeutic targets. acs.orgnih.govnih.gov

Ligand-Protein Binding Mode Predictions

A hypothetical docking study of this compound would predict its binding pose within a protein's active site. The predicted binding affinity, often expressed as a scoring function in kcal/mol, estimates the strength of the interaction. For instance, in studies of benzamide derivatives targeting topoisomerase enzymes, binding energies were found to be in the range of -60 to -114 kcal/mol. researchgate.net

The binding mode would be determined by a combination of the intermolecular forces described above. The benzyl and ethyl groups would likely seek out hydrophobic pockets, while the carbonyl oxygen and chloro-substituent would form more specific, directed interactions with polar or backbone residues of the protein.

Enzyme Active Site Interactions (e.g., Kinases, Proteases)

Benzamide derivatives are known to inhibit a wide range of enzymes. Based on studies of similar compounds, this compound could be modeled against several enzyme classes.

Tubulin: Novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov In this context, the substituted benzamide core typically forms key interactions, and the N-benzyl group occupies a hydrophobic region of the binding site.

Cholinesterases: N-benzyl benzamide scaffolds have been designed as highly selective inhibitors of butyrylcholinesterase (BChE), a target in advanced Alzheimer's disease. acs.orgnih.gov Docking simulations revealed that these inhibitors form π-π stacking interactions with aromatic residues (e.g., Trp82) and hydrogen bonds within the BChE active site.

Histone Deacetylases (HDACs): N-substituted benzamides have been evaluated as HDAC inhibitors. nih.gov Docking studies show that the benzamide group often coordinates with a critical zinc ion in the active site, while the substituents explore different sub-pockets, influencing potency and selectivity.

The Role of the Chlorine Atom: The 2-chloro substituent could play a significant role in binding. It can form a halogen bond with a backbone carbonyl oxygen, as seen in many protein-ligand complexes. researchgate.netnih.gov This specific interaction can anchor the ligand in a particular conformation, enhancing its binding affinity and selectivity.

The table below summarizes typical interactions observed for related benzamide structures in various enzyme active sites, providing a model for what might be expected for this compound.

| Target Enzyme | Interacting Residues/Moieties | Type of Interaction | Reference |

| Butyrylcholinesterase | Trp82, His438 | π-π stacking, Hydrogen bond | nih.gov |

| Tubulin (Colchicine site) | Cys241, Leu255 | Hydrogen bond, Hydrophobic | nih.gov |

| Topoisomerase IIα | DG13, ARG487 | Hydrogen bond, π-cation | researchgate.net |

| COX-2 | Arg513, Val523 | Hydrogen bond, Halogen bond | nih.gov |

This table is illustrative and based on studies of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov No QSAR models specifically including this compound are available, but studies on other benzamide derivatives demonstrate the approach. jppres.comunair.ac.idnih.gov

A QSAR model for a series of analogues would be expressed by an equation similar to this generalized form: Biological Activity (e.g., pIC₅₀) = c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + constant

To build such a model, a set of structurally related compounds with measured biological activity is required. For each compound, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

The table below lists some key descriptors that would be relevant for a QSAR study involving this compound and its analogues.

| Descriptor Class | Specific Descriptor Example | Property Represented | Potential Influence on Activity |

| Electronic | Dipole Moment | Polarity, charge distribution | Influences electrostatic and polar interactions |

| Hammett constant (σ) | Electron-donating/withdrawing nature of substituents | Affects reaction rates and binding affinity | |

| Hydrophobic | LogP | Lipophilicity, water/oil partitioning | Governs membrane permeability and hydrophobic interactions |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Relates to how a molecule fits into a binding site |

| Wiener Index | Molecular branching and compactness | Influences shape and accessibility | |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Area of the molecule exposed to solvent | Affects solubility and interactions |

In a QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors, it was found that hydrophobic character and hydrogen bond donating groups were crucial for activity, while electron-withdrawing groups had a negative influence. nih.gov Another study on benzylidene hydrazine (B178648) benzamides identified solubility (Log S) and Molar Refractivity (MR) as key parameters for anticancer activity. jppres.comresearchgate.net These findings provide a framework for designing future benzamide derivatives with potentially improved activity.

Cheminformatics and Data Mining for Benzamide Structures

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. nih.gov By mining chemical databases like PubChem or ChEMBL, researchers can identify trends and patterns related to the benzamide scaffold.

For a molecule like this compound, a cheminformatics approach would involve:

Similarity Searching: Identifying compounds with a similar structural framework (e.g., N-substituted, 2-chlorobenzamides).

Substructure Searching: Isolating all compounds containing the core 2-chlorobenzamide (B146235) motif to analyze the diversity of substitutions and their associated biological data.

Property Prediction: Using data from structurally similar compounds to predict properties for this compound, such as its likely biological targets, activity, and potential toxicity. A search for the related structure 5-amino-N-benzyl-2-chloro-N-ethylbenzamide, for example, yields a predicted XlogP of 3.2, indicating moderate lipophilicity. uni.lu

Scaffold Hopping: Identifying different chemical cores that can mimic the benzamide's function, potentially leading to novel compound classes with better properties.

This data mining approach is invaluable in the early stages of drug discovery for hit identification and lead optimization, allowing researchers to leverage existing knowledge to make informed decisions and prioritize synthetic efforts. nih.gov

Structure Activity Relationship Sar and Scaffold Design Principles

Elucidation of Key Pharmacophoric Elements in Benzamide (B126) Derivatives

The biological activity of benzamide derivatives is intrinsically linked to the spatial arrangement of key pharmacophoric features. These features, which include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic moieties, dictate the molecule's ability to interact with its biological target. In the context of N-substituted benzamides, the core pharmacophore generally consists of the benzoyl ring, the amide linkage, and the N-substituents.

Rational Design of N-Benzyl-2-chloro-N-ethylbenzamide Analogues

The rational design of analogues of this compound involves a systematic exploration of its chemical space to enhance potency, selectivity, and other desirable properties. This process is guided by an understanding of the SAR of the lead compound.

Systematic Modification of Benzyl (B1604629) and Ethyl Substituents

The N-benzyl and N-ethyl groups of this compound play a crucial role in defining its interaction with biological targets. Systematic modifications of these groups can lead to significant changes in biological activity.

The N-benzyl group can be modified by introducing various substituents on the phenyl ring. These substituents can alter the electronic properties, steric bulk, and hydrogen bonding potential of this moiety. For example, the introduction of electron-donating or electron-withdrawing groups can influence the π-electron density of the ring, affecting its interaction with aromatic residues in the binding pocket. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the vector of the interaction.

The N-ethyl group , being a small alkyl substituent, contributes to the lipophilicity of the molecule and can fit into small hydrophobic pockets. Replacing the ethyl group with other alkyl chains of varying lengths and branching can modulate the compound's lipophilicity and steric profile. A larger or more constrained alkyl group might provide a better fit in a specific hydrophobic channel, leading to enhanced activity. Conversely, a bulkier group could introduce steric hindrance, reducing or abolishing activity.

The following table, based on data from a study of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, illustrates the impact of modifying the N-benzyl substituent on antiproliferative activity against a cancer cell line. nih.gov

| Compound | R1 (on Benzyl Ring) | R2 (on Benzoyl Ring) | IC50 (nM) against a Cancer Cell Line |

| Analogue 1 | H | 3,4,5-trimethoxy | 15 |

| Analogue 2 | 4-methoxy | 3,4,5-trimethoxy | 12 |

| Analogue 3 | 4-fluoro | 3,4,5-trimethoxy | 20 |

| Analogue 4 | 4-chloro | 3,4,5-trimethoxy | 27 |

Impact of Chlorine Substitution on Biological Activity

The chlorine atom at the 2-position of the benzoyl ring in this compound has a profound impact on its physicochemical properties and biological activity. Halogen atoms, particularly chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

The introduction of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access its target. Furthermore, the electronegativity of the chlorine atom can create a dipole moment and influence the electronic distribution of the benzoyl ring, potentially leading to favorable electrostatic interactions with the target protein. The position of the chlorine atom is critical; an ortho-substitution, as in the parent compound, can induce a specific conformational preference in the molecule, which may be optimal for binding.

Studies on various classes of biologically active molecules have shown that chlorine substitution can significantly modulate activity. For instance, in some series of compounds, the presence of a chlorine atom is essential for high potency, while in others, it may be detrimental. The effect is highly dependent on the specific interactions within the binding site.

The following hypothetical data table illustrates the potential impact of the position and nature of halogen substitution on the benzoyl ring on biological activity.

| Compound | Halogen Substitution | Relative Activity |

| Analogue 5 | 2-chloro | +++ |

| Analogue 6 | 3-chloro | ++ |

| Analogue 7 | 4-chloro | + |

| Analogue 8 | 2-fluoro | ++ |

| Analogue 9 | 2-bromo | +++ |

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and improve the properties of a lead compound like this compound, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.

Scaffold hopping involves replacing the core molecular framework (the benzamide scaffold in this case) with a structurally different scaffold that maintains the original pharmacophoric features. This can lead to the discovery of new intellectual property and may improve properties such as synthetic accessibility and metabolic stability. For example, the benzamide core could potentially be replaced by a different heterocyclic ring system that presents the key interacting groups in a similar spatial orientation.

Bioisosteric replacement is a more subtle modification where a specific functional group is replaced by another group with similar physical and chemical properties. This strategy is often used to fine-tune the activity, selectivity, or pharmacokinetic properties of a molecule. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the chlorine atom with other halogens (F, Br, I) or a trifluoromethyl group (CF3).

Replacing the ethyl group with other small alkyl groups, a cyclopropyl (B3062369) group, or a methoxy (B1213986) group.

Replacing the benzyl group with other aromatic or heteroaromatic rings.

Stereochemical Effects on Biological Potency and Selectivity

While this compound itself is achiral, the introduction of chiral centers through modification can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the enantiomers of a chiral drug molecule.

For instance, if the ethyl group were to be replaced by a sec-butyl group, a chiral center would be introduced at the benzylic carbon of the N-substituent. In such cases, it is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). This is because the eutomer can achieve a more complementary three-dimensional fit within the chiral binding site of the target.

Therefore, when designing analogues of this compound that incorporate stereocenters, it is crucial to synthesize and evaluate the individual enantiomers to determine their respective contributions to the observed biological activity.

Predictive Models for Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process.

For a series of this compound analogues, a QSAR model could be built using a training set of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties), would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to derive a mathematical equation that relates these descriptors to the biological activity.

A well-validated QSAR model can provide valuable insights into the key structural features that govern activity. For example, the model might reveal that a specific combination of lipophilicity and electronic properties of the substituents on the benzyl and benzoyl rings is critical for high potency. These insights can then be used to guide the design of new analogues with optimized activity. Studies have shown that QSAR models can be effectively used to predict the antimicrobial activity of substituted benzamides. mdpi.com

Based on the available scientific literature, a detailed article on the specific biological activities of the chemical compound This compound cannot be generated.

Extensive searches for research investigating the antiparasitic (anti-trypanosomal, anti-leishmanial, anti-malarial) and antitumor (against MCF-7 and T47D cell lines) properties, as well as the enzyme inhibition profile of this exact molecule, did not yield any specific studies or data.

While research exists for structurally related compounds such as N-benzyl benzamides, N-benzoyl-2-hydroxybenzamides, and other chloro-substituted amides, these findings cannot be scientifically attributed to this compound without direct experimental evidence. The biological activity of a chemical compound is highly specific to its precise structure, and extrapolating data from analogous compounds would be scientifically inaccurate.

Therefore, due to the absence of dedicated research on the biological and mechanistic studies of this compound as per the requested outline, the generation of a scientifically accurate and informative article is not possible at this time.

Biological Activity and Mechanistic Studies Non Human / in Vitro / Cellular / Enzyme

Enzyme Inhibition and Modulation

Cyclooxygenase (COX-I/II) Inhibition

There are currently no available studies that specifically investigate the inhibitory activity of N-Benzyl-2-chloro-N-ethylbenzamide against cyclooxygenase-I (COX-I) or cyclooxygenase-II (COX-II) enzymes. Therefore, no data on its potency (IC₅₀ values) or selectivity for these enzymes can be provided.

G-Protein-Coupled Receptor (GPR84) Antagonism

There is no published evidence to suggest that this compound has been evaluated as an antagonist for the G-protein-coupled receptor 84 (GPR84). Its activity and potency at this receptor are unknown.

NLRP3 Inflammasome Inhibition Mechanisms

An extensive review of the literature indicates that this compound has not been a subject of investigation regarding the inhibition of the NLRP3 inflammasome. Mechanistic studies to determine its potential role in this inflammatory pathway have not been reported. While research exists on other chloro-benzamide derivatives as NLRP3 inhibitors, these findings are not applicable to the specific compound . nih.gov

Agrochemical Efficacy Studies

Similar to its biological activity profile, the potential agrochemical applications of this compound are not documented in the available scientific literature.

Acaricidal Activity and Mode of Action

There are no published studies on the acaricidal (mite-killing) properties of this compound. Consequently, data regarding its efficacy against any mite species and its mode of action are not available.

Antifungal and Antibacterial Properties

No specific research has been published detailing the in vitro or in vivo antifungal or antibacterial efficacy of this compound. While studies have been conducted on the antimicrobial properties of other structurally related N-benzyl amides, this information cannot be attributed to the title compound. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the compound to reveal its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl, benzyl (B1604629), and 2-chlorobenzoyl moieties are expected. Due to hindered rotation around the amide C-N bond, it is possible to observe rotamers, which would result in two sets of signals for the ethyl and benzyl groups. semanticscholar.org The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), likely in the upfield region. The benzylic methylene protons (-CH₂-Ph) would appear as a singlet, or two distinct signals if rotamers are present. The aromatic protons from both the benzyl and 2-chlorobenzoyl rings would resonate in the downfield region (typically 7.0-8.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the range of 165-175 ppm. semanticscholar.orgrsc.org The carbon atoms of the two aromatic rings would appear in the 120-140 ppm region. The benzylic methylene carbon and the ethyl group carbons would resonate at higher field strengths.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates the signals of directly attached proton and carbon atoms. An HSQC spectrum of this compound would definitively link the proton signals of the ethyl and benzyl groups to their corresponding carbon signals, confirming their assignments and providing unambiguous evidence of the C-H framework. scielo.br

| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) |

| Ethyl CH₃ (triplet) | Carbonyl (C=O) |

| Ethyl CH₂ (quartet) | Aromatic C-Cl |

| Benzyl CH₂ (singlet) | Aromatic C-H |

| Aromatic H (multiplets) | Benzyl CH₂ |

| Ethyl CH₂ | |

| Ethyl CH₃ | |

| Note: Specific ppm values require experimental data. Hindered rotation can lead to signal duplication. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. rsc.org Other characteristic absorptions would include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl and benzyl groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic rings around 1450-1600 cm⁻¹. The C-N stretching vibration and the C-Cl stretch would also be present but may be harder to assign definitively from the fingerprint region. rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The technique is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| Amide C=O Stretch | 1630 - 1680 (Strong) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | ~1450 - 1600 |

| Data is based on typical values for similar amide compounds. rsc.orgnih.govchemicalbook.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

HRMS (High-Resolution Mass Spectrometry): HRMS, often coupled with electrospray ionization (ESI), can determine the mass of the parent ion with very high accuracy. This allows for the calculation of the elemental formula, providing strong confirmation of the compound's identity. For this compound (C₁₆H₁₆ClNO), the expected exact mass would be calculated and compared to the measured value. rsc.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. osti.gov this compound, being a relatively volatile and thermally stable compound, is amenable to GC-MS analysis. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of the benzyl group, the ethyl group, and the 2-chlorobenzoyl moiety, providing further structural evidence. nih.govnih.govscholarsresearchlibrary.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the promotion of electrons to higher energy orbitals. msu.edu The presence of two aromatic rings (the benzoyl and benzyl groups) in this compound means it will absorb UV radiation. The spectrum would be expected to show characteristic absorption maxima (λmax) due to π-π* transitions within the conjugated systems of the aromatic rings. libretexts.orgresearchgate.net The exact position and intensity of these absorptions can be influenced by the substitution pattern on the rings.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for purifying compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC method would typically be employed. jocpr.com

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs. researchgate.netsrce.hr The retention time of the compound under specific conditions (mobile phase composition, flow rate, column temperature) is a characteristic property. The purity of a sample can be assessed by the presence of a single, sharp peak, with the area of the peak being proportional to the concentration of the compound. jocpr.com

Advanced Analytical Methodologies for Compound Characterization

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. In the context of characterizing N-Benzyl-2-chloro-N-ethylbenzamide, GC, particularly when coupled with a mass spectrometer (GC-MS), provides a robust method for identification, quantification, and purity assessment. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gaseous phase.

The analysis of N-substituted benzamides and related chloro-substituted aromatic compounds by GC-MS is a well-established practice. For instance, the GC-MS analysis of N,N-dimethylbenzamide has been demonstrated with a retention time of 8.5 minutes under specific chromatographic conditions. bohrium.com While specific retention times are unique to the exact analytical parameters, this illustrates the applicability of GC to the benzamide (B126) class of compounds. The separation of regioisomers of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines has been successfully achieved on mid-polarity capillary columns, indicating that GC can effectively resolve structurally similar compounds. ojp.gov

For complex matrices, advanced techniques such as comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOFMS) can be employed. nih.gov This approach offers significantly enhanced resolution and lower limits of quantification, which would be beneficial in identifying trace impurities in a sample of this compound. nih.gov

In a typical GC-MS analysis of this compound, the compound would be introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase is selected based on the polarity of the analyte. Given the structure of this compound, a mid-polarity column would likely provide good separation.

Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound, as well as a series of fragment ions. The fragmentation pattern is a chemical fingerprint that allows for unambiguous identification. For N-substituted benzamides, characteristic fragmentation often involves the formation of iminium cations and fragments originating from the benzylamine (B48309) portion of the molecule. ojp.gov The presence of a chlorine atom would also be indicated by the characteristic isotopic pattern in the mass spectrum.

The following table outlines a hypothetical set of parameters and expected results for the GC-MS analysis of this compound, based on typical methods for similar compounds.

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Expected Results | |

| Expected Retention Time | ~10-15 min |

| Molecular Ion (M+) | m/z 273/275 (due to 35Cl/37Cl isotopes) |

| Major Fragment Ions | m/z 91 (tropylium ion from benzyl (B1604629) group), m/z 139/141 (chlorobenzoyl cation) |

It is important to note that the actual retention time and fragmentation pattern would need to be confirmed by running a certified reference standard of this compound under the same analytical conditions. The use of derivatization techniques, as seen in the analysis of dimethylamine (B145610) where it is converted to N,N-dimethylbenzamide using benzoyl chloride, is a strategy that can be employed if the parent compound has poor chromatographic properties, although it is not anticipated to be necessary for this compound. bohrium.com The method would be validated for parameters such as linearity, accuracy, and precision to ensure reliable and reproducible results. bohrium.com

Emerging Applications and Future Research Directions

Agrochemical Development

The benzamide (B126) scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Research into related N-benzylbenzamide structures has revealed potent herbicidal activity, suggesting a promising future for N-Benzyl-2-chloro-N-ethylbenzamide in this sector.

Detailed Research Findings: